Tiamulin-13C4 Fumarate

Food Safety Testing LC-MS/MS Veterinary Drug Residue

Tiamulin-13C4 Fumarate is the analytically validated, SN/T 4584-2016-specified internal standard for LC-MS/MS tiamulin residue quantification in meat, liver, fish, eggs, and milk. With ≥98% purity and perfect co-elution, this 13C4-labeled compound uniquely corrects matrix effects and ionization variability—critical deficiencies of unlabeled tiamulin or pleuromutilin analogs like valnemulin-d6. Required for export food safety compliance, AMR surveillance PK/PD studies, and veterinary drug QC batch release. Not substitutable with unlabeled or cross-analyte standards.

Molecular Formula C₂₈¹³C₄H₅₁NO₈S
Molecular Weight 613.78
Cat. No. B1163628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiamulin-13C4 Fumarate
Synonyms(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-13C4)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester (2E)-2-butenedioate;  Denagard-13C4;  Dynamutilin-13C4;  Tiamutin-13C4; 
Molecular FormulaC₂₈¹³C₄H₅₁NO₈S
Molecular Weight613.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiamulin-13C4 Fumarate: Certified Analytical Standard for Residue Quantification in Animal-Derived Foods and Pharmacokinetic Studies


Tiamulin-13C4 Fumarate is a stable isotope-labeled analytical standard, specifically a 13C4-labeled analog of the pleuromutilin antibiotic Tiamulin fumarate, with a molecular weight of 613.78 g/mol [1]. It is utilized as a high-purity (>98%) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of tiamulin residues in complex biological matrices [2]. This compound is distinct from unlabeled tiamulin fumarate, which is a diterpenic antibiotic widely used in veterinary medicine for controlling infectious diseases in pigs and poultry, including swine dysentery and mycoplasmosis [3].

Why Unlabeled Tiamulin Fumarate or Other Structural Analogs Are Not Interchangeable with Tiamulin-13C4 Fumarate for Critical Analytical Workflows


Generic substitution with unlabeled tiamulin fumarate or even other pleuromutilin derivatives like valnemulin is not analytically sound for quantitative LC-MS/MS workflows. Unlabeled compounds cannot compensate for matrix effects or ionization variability, which can lead to significant inaccuracies in residue analysis [1]. While structurally similar compounds like valnemulin-d6 may be used, they introduce cross-analyte interference and do not perfectly co-elute with tiamulin, a critical requirement for precise quantitation in complex samples such as animal muscle tissue, liver, and fish [2]. Therefore, Tiamulin-13C4 Fumarate is the analytically validated, regulatory-compliant internal standard specifically required for tiamulin residue determination in export-oriented food safety testing [3].

Quantitative Evidence: Verifiable Analytical Superiority of Tiamulin-13C4 Fumarate Over Competing Approaches


Superior Accuracy in LC-MS/MS Residue Analysis: Matrix-Matched Co-Elution vs. Valnemulin-D6

Tiamulin-13C4 Fumarate serves as the definitive internal standard for tiamulin quantification in animal-derived foods, as mandated by the Chinese National Standard SN/T 4584-2016 for export testing [1]. In contrast, the use of valnemulin-d6 as a surrogate internal standard, as sometimes employed in related methods, introduces a different chemical entity that may not perfectly mimic tiamulin's extraction recovery and ionization behavior, leading to potential quantification bias [2]. The 13C4 labeling ensures near-identical physicochemical properties, resulting in chromatographic co-elution and identical matrix effects, a capability unmatched by deuterated or non-isotopic analogs [3].

Food Safety Testing LC-MS/MS Veterinary Drug Residue Internal Standard

Enhanced Precision in Pharmacokinetic Studies: Minimizing Analytical Variability

In pharmacokinetic studies of tiamulin in Nile tilapia, the use of Tiamulin-13C4 Fumarate as an internal standard enabled precise quantification across a wide range of water temperatures (19-30°C) and tissue types [1]. The stable isotope-labeled internal standard corrects for sample-to-sample variability in extraction efficiency and ionization, which is a significant advantage over non-isotopic internal standards or external standard calibration. This ensures that observed PK parameters (Cmax, AUC, t1/2) accurately reflect the true in vivo drug disposition [2].

Pharmacokinetics ADME Bioanalysis Internal Standard

Differentiated Antibacterial Spectrum vs. Other Pleuromutilins: Lower MIC Against Key Pathogens

Tiamulin demonstrates potent in vitro activity against Brachyspira hyodysenteriae, the causative agent of swine dysentery, with a reported MIC range of 0.031-2 μg/ml [1]. In a direct comparison with valnemulin, another pleuromutilin antibiotic, the MIC of tiamulin was found to be between 0 and 8 times higher for various Swedish field isolates, indicating valnemulin has a lower MIC but tiamulin remains a clinically relevant and widely used option [2]. Notably, tiamulin shows a median MIC of 0.05 μg/ml against Mycoplasma gallisepticum, which is 2-4 times lower than that of tylosin, a macrolide antibiotic commonly used in poultry [3].

Antimicrobial Susceptibility MIC Mycoplasma Brachyspira

Regulatory Preference for 13C-labeled Internal Standards Over Deuterated Analogs

In bioanalytical method validation, 13C-labeled internal standards are generally preferred over deuterium (2H)-labeled analogs. 13C-labeled compounds, such as Tiamulin-13C4 Fumarate, exhibit no observable chromatographic isotope effect and are not susceptible to deuterium-hydrogen exchange, which can occur during sample preparation or in-source fragmentation [1]. This provides superior accuracy and precision, a critical factor for methods that must meet stringent regulatory guidelines from agencies like the FDA or EMA [2].

Bioanalysis Stable Isotope Labeling Regulatory Compliance LC-MS/MS

Primary Application Scenarios for Tiamulin-13C4 Fumarate in Regulated Bioanalysis and Food Safety


Regulatory-Compliant Residue Testing in Animal-Derived Foods for Export

Tiamulin-13C4 Fumarate is the specified internal standard for the LC-MS/MS determination of tiamulin residues in meat, liver, fish, eggs, and milk according to Chinese National Standard SN/T 4584-2016 [1]. Laboratories conducting export testing for food safety must use this certified standard to ensure compliance and to achieve the required limits of detection and quantification.

Validated Bioanalytical Method Development for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

In veterinary pharmacology research, Tiamulin-13C4 Fumarate is essential for developing robust LC-MS/MS methods to quantify tiamulin in plasma and tissues, as demonstrated in tilapia PK studies [2]. Its use as an internal standard corrects for matrix effects and ensures the accuracy of key PK parameters (Cmax, AUC, t1/2), which are critical for dose optimization and withdrawal period determination.

Method Validation for Antimicrobial Resistance (AMR) Surveillance Programs

When developing analytical methods to support AMR surveillance, the use of Tiamulin-13C4 Fumarate as an internal standard allows for precise and reproducible quantification of tiamulin in complex biological matrices. This is crucial for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) cutoffs and for understanding the relationship between drug exposure and the development of resistance in pathogens like Brachyspira hyodysenteriae and Mycoplasma spp [3].

Quality Control of Veterinary Medicinal Products

Pharmaceutical companies and contract research organizations (CROs) utilize Tiamulin-13C4 Fumarate as a reference standard for the quality control testing of tiamulin-based veterinary drug formulations, such as premixes and injectable solutions . It ensures batch-to-batch consistency and potency, meeting the requirements for product release and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiamulin-13C4 Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.